

# Spectroscopic Profile of 2-(2-Bromoethyl)-1,3-dioxolane: A Technical Guide

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## Compound of Interest

Compound Name: 2-(2-Bromoethyl)-1,3-dioxolane

Cat. No.: B043116

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the versatile reagent, **2-(2-Bromoethyl)-1,3-dioxolane**. This document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a valuable resource for its identification, characterization, and application in organic synthesis and drug development.

## Introduction

**2-(2-Bromoethyl)-1,3-dioxolane** is a key building block in organic chemistry, frequently utilized for the introduction of a protected aldehyde functionality. Its bifunctional nature, possessing both a reactive bromide and a stable acetal, allows for a wide range of chemical transformations. Accurate and thorough spectroscopic analysis is paramount for confirming the identity and purity of this compound in any research or development setting. This guide presents a consolidated summary of its spectral properties to aid in this endeavor.

## Spectroscopic Data

The following sections provide a detailed analysis of the NMR, IR, and MS spectral data for **2-(2-Bromoethyl)-1,3-dioxolane**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **2-(2-Bromoethyl)-1,3-dioxolane** provide definitive information about its carbon-hydrogen framework.

#### $^1\text{H}$ NMR Spectral Data

The proton NMR spectrum exhibits distinct signals corresponding to the different proton environments within the molecule. The chemical shifts are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2 (methine)	~5.01	Triplet (t)	~4.6
H-4, H-5 (dioxolane ring)	~3.92	Multiplet (m)	-
H-1' (methylene adjacent to dioxolane)	~2.22	Doublet of triplets (dt)	~7.4, ~4.6
H-2' (methylene adjacent to bromine)	~3.47	Triplet (t)	~7.1

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer's field strength.

#### $^{13}\text{C}$ NMR Spectral Data

The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms.

Assignment	Chemical Shift ( $\delta$ , ppm)
C-2 (methine)	~102.3
C-4, C-5 (dioxolane ring)	~64.8
C-1' (methylene adjacent to dioxolane)	~37.0
C-2' (methylene adjacent to bromine)	~27.1

Note: The chemical shifts are typically referenced to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of **2-(2-Bromoethyl)-1,3-dioxolane** is characterized by the following key absorption bands.

Frequency ( $\text{cm}^{-1}$ )	Vibrational Mode	Functional Group
~2950 - 2850	C-H stretch	Aliphatic
~1150 - 1050	C-O stretch	Acetal
~650	C-Br stretch	Alkyl bromide

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. The electron ionization (EI) mass spectrum of **2-(2-Bromoethyl)-1,3-dioxolane** is expected to show the molecular ion peak and several characteristic fragment ions.

m/z	Ion	Identity
180/182	$[M]^+$	Molecular ion
101	$[M - Br]^+$	Loss of bromine radical
73	$[C_3H_5O_2]^+$	Dioxolane fragment

Note: The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion peak and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the  $^{79}Br$  and  $^{81}Br$  isotopes).

## Experimental Protocols

The following are general protocols for obtaining the spectral data presented in this guide. Specific parameters may need to be optimized based on the available instrumentation.

### NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **2-(2-Bromoethyl)-1,3-dioxolane** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $CDCl_3$ ) in a standard 5 mm NMR tube.
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.
- Cap the NMR tube and gently invert to ensure a homogeneous solution.

$^1H$  NMR Acquisition:

- Spectrometer: 300 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 8-16 scans are typically sufficient.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.

#### $^{13}\text{C}$ NMR Acquisition:

- Spectrometer: 75 MHz or higher field NMR spectrometer.
- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 128 scans or more may be required for a good signal-to-noise ratio.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.

## Infrared (IR) Spectroscopy

#### Sample Preparation (Neat Liquid):

- Place a drop of neat **2-(2-Bromoethyl)-1,3-dioxolane** between two salt plates (e.g., NaCl or KBr).
- Gently press the plates together to form a thin liquid film.

#### FT-IR Acquisition:

- Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
- Mode: Transmittance.
- Scan Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans.
- Background: A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.

## Mass Spectrometry (GC-MS)

#### Sample Preparation:

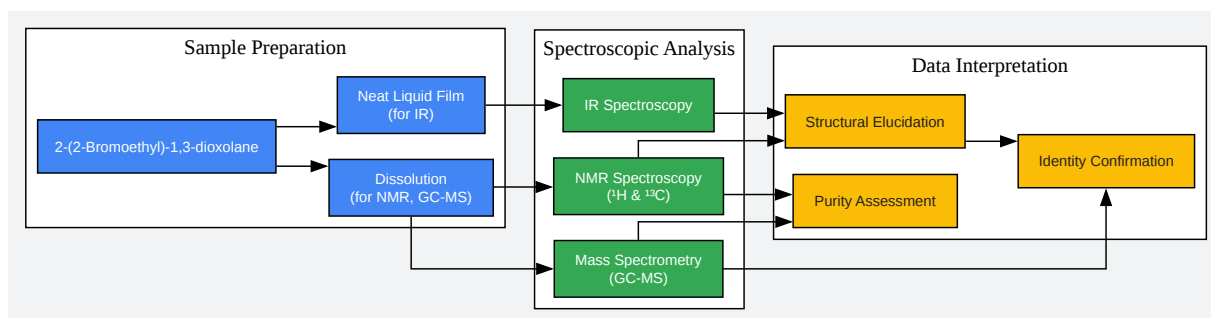
- Prepare a dilute solution of **2-(2-Bromoethyl)-1,3-dioxolane** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

#### GC-MS Acquisition:

- System: Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Injection Volume: 1  $\mu$ L.
- Injector Temperature: 250  $^{\circ}$ C.
- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Oven Temperature Program: Start at a low temperature (e.g., 50  $^{\circ}$ C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250  $^{\circ}$ C) at a rate of 10-20  $^{\circ}$ C/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: 40-300 m/z.

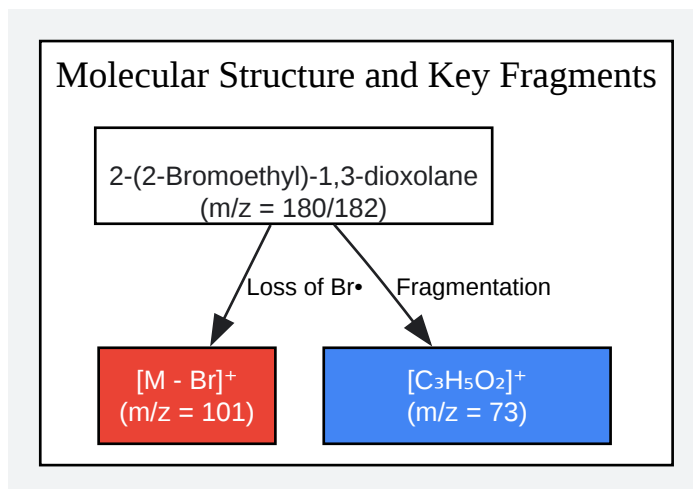
## Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the molecular structure with key mass spectral fragments of **2-(2-Bromoethyl)-1,3-dioxolane**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Molecular structure and major mass spectral fragments of the compound.

This guide provides essential spectral data and methodologies for the analysis of **2-(2-Bromoethyl)-1,3-dioxolane**, serving as a foundational reference for its use in scientific research and development.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-(2-Bromoethyl)-1,3-dioxolane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b043116#2-2-bromoethyl-1-3-dioxolane-spectral-data-nmr-ir-ms\]](https://www.benchchem.com/product/b043116#2-2-bromoethyl-1-3-dioxolane-spectral-data-nmr-ir-ms)

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